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molecular formula C12H13BrClFN2 B8393186 3-(bromomethyl)-1-tert-butyl-5-chloro-6-fluoro-1H-indazole

3-(bromomethyl)-1-tert-butyl-5-chloro-6-fluoro-1H-indazole

Cat. No. B8393186
M. Wt: 319.60 g/mol
InChI Key: OSPIAXLOTIKKOZ-UHFFFAOYSA-N
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Patent
US08742110B2

Procedure details

To 1-tert-butyl-5-chloro-6-fluoro-3-methyl-1H-indazole (153 mg, 0.636 mmol) in dichloroethane (3.0 mL) were added AIBN (20.88 mg, 0.127 mmol) and NBS (124 mg, 0.699 mmol) and the reaction mixture was refluxed under a sunlamp for 3 hours. The reaction was cooled to room temperature and after filtering through a pad of celite, the solution was concentrated under reduced pressure. The residue was partitioned between ethyl acetate (2×15 mL) and water (10 mL), washed with saturated sodium bicarbonate (15 mL), brine (10 mL) and dried over sodium sulfate. The solution was filtered and concentrated under reduced pressure to give a mixture of the title compound and 1-tert-butyl-5-chloro-3-(dibromomethyl)-6-fluoro-1H-indazole (168 mg).
Name
1-tert-butyl-5-chloro-3-(dibromomethyl)-6-fluoro-1H-indazole
Quantity
168 mg
Type
reactant
Reaction Step One
Quantity
153 mg
Type
reactant
Reaction Step Two
Name
Quantity
20.88 mg
Type
reactant
Reaction Step Two
Name
Quantity
124 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N1C2C(=CC(Cl)=C(F)C=2)C(C)=N1)(C)(C)C.CC(N=NC(C#N)(C)C)(C#N)C.C1C(=O)N(Br)C(=O)C1.[C:37]([N:41]1[C:49]2[C:44](=[CH:45][C:46]([Cl:51])=[C:47]([F:50])[CH:48]=2)[C:43]([CH:52](Br)[Br:53])=[N:42]1)([CH3:40])([CH3:39])[CH3:38]>ClC(Cl)C>[Br:53][CH2:52][C:43]1[C:44]2[C:49](=[CH:48][C:47]([F:50])=[C:46]([Cl:51])[CH:45]=2)[N:41]([C:37]([CH3:40])([CH3:39])[CH3:38])[N:42]=1

Inputs

Step One
Name
1-tert-butyl-5-chloro-3-(dibromomethyl)-6-fluoro-1H-indazole
Quantity
168 mg
Type
reactant
Smiles
C(C)(C)(C)N1N=C(C2=CC(=C(C=C12)F)Cl)C(Br)Br
Step Two
Name
Quantity
153 mg
Type
reactant
Smiles
C(C)(C)(C)N1N=C(C2=CC(=C(C=C12)F)Cl)C
Name
Quantity
20.88 mg
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Name
Quantity
124 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
3 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed under a sunlamp for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
after filtering through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate (2×15 mL) and water (10 mL)
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate (15 mL), brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Name
Type
product
Smiles
BrCC1=NN(C2=CC(=C(C=C12)Cl)F)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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